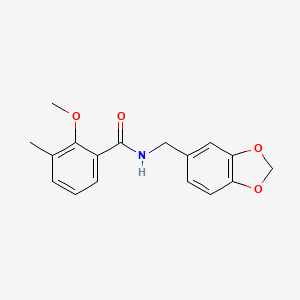

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-3-methylbenzamide, typically involves processes such as acylation, metalation, and annulation. Directed metalation and reaction with methyl iodide have been employed to achieve high yields in the synthesis of related benzamide compounds, showcasing the synthetic flexibility and utility of these processes in creating complex benzamide structures (Reitz & Massey, 1990).

Molecular Structure Analysis

Studies on related benzamide compounds have emphasized the importance of molecular structure determination via techniques such as X-ray diffraction and DFT calculations. These analyses provide insights into the effects of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, highlighting the influence of these interactions on the overall structure of benzamide derivatives (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving benzamide compounds can lead to a variety of products depending on the reactants and conditions used. For instance, the cyclization of N-methyl-thiobenzamides with benzoyl chlorides results in quinazoline-thiones, illustrating the reactivity and functional group transformations achievable with benzamide derivatives (Hanusek et al., 2006).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, solubility, and stability, are crucial for their practical application and handling. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) can provide information on the thermal stability of these compounds, essential for understanding their behavior under various conditions.

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including acidity, basicity, and reactivity towards different chemical reagents, play a significant role in their chemical behavior and potential applications. The formation of stable structures through hydrogen bonding, as seen in benzimidazole cavitands, exemplifies the intricate chemical properties and selective recognition capabilities of benzamide-based compounds (Choi et al., 2005).

Scientific Research Applications

Sigma-2 Receptor Probes

- Research on benzamide analogues has contributed to the development of novel sigma-2 receptor probes. For instance, [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide and its analogues have been synthesized and evaluated for their binding affinity to sigma-2 receptors in vitro. These studies aid in understanding the sigma receptor's role in various physiological processes and diseases (Xu et al., 2005).

Bactericidal Activity Against MRSA

- The development of new bactericidal agents is crucial in combating methicillin-resistant Staphylococcus aureus (MRSA). Studies on substituted benzamides, such as 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide, have shown promising results against MRSA strains, demonstrating the potential of benzamide derivatives in antibiotic research (Zadrazilova et al., 2015).

Melanoma Imaging and Therapy

- Benzamide derivatives have also been explored for their application in melanoma imaging and therapy. Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives have shown high melanoma uptake, indicating their potential in diagnosing and treating melanoma, a skin cancer known for its aggressiveness (Eisenhut et al., 2000).

Serotonin Receptor Tracers

- In neuroscience research, the development of radioiodinated ligands for serotonin-5HT2-receptors is important for understanding the role of serotonin in brain functions and disorders. Studies on compounds like 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxy-benzamide contribute to the advancement of gamma-emission tomography, aiding in the non-invasive study of brain serotonin receptors (Mertens et al., 1994).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-11-4-3-5-13(16(11)20-2)17(19)18-9-12-6-7-14-15(8-12)22-10-21-14/h3-8H,9-10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEFMCYJYKKYRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49668695 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2,4-dichlorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5569308.png)

![1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5569316.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine](/img/structure/B5569327.png)

![(4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5569345.png)

![8-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569351.png)

![7-(2-methoxyethyl)-2-(5-methoxy-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5569363.png)

![N,N,2-trimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5569369.png)

![3-[(ethylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B5569373.png)

![2-bromo-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5569393.png)

![2-(isoxazol-3-ylcarbonyl)-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5569407.png)